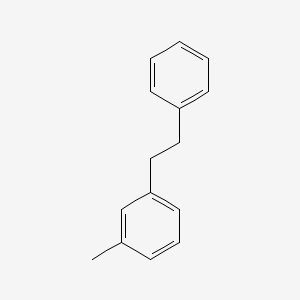

Benzene, 1-methyl-3-(2-phenylethyl)-

描述

Contextualization within Aromatic Hydrocarbon Chemistry

Aromatic hydrocarbons are a fundamental class of compounds in organic chemistry, characterized by the presence of one or more planar ring structures containing delocalized pi electrons, with benzene (B151609) being the archetypal example. The chemical space of these molecules expands significantly with the introduction of substituents onto the aromatic core. Benzene, 1-methyl-3-(2-phenylethyl)- belongs to the subclass of substituted aromatic hydrocarbons, specifically diarylalkanes, which feature two aryl groups linked by an alkane chain.

These structures represent a step in complexity from simple monosubstituted benzenes to more intricate systems like polycyclic aromatic hydrocarbons (PAHs), which are composed of fused benzene rings. nih.gov Unlike PAHs, where the aromatic rings are fused together, the two benzene rings in 1-methyl-3-(2-phenylethyl)- are separate entities connected by a flexible ethyl bridge. This structural motif allows for a different range of conformational possibilities and chemical properties. The study of such molecules is crucial for understanding how the electronic and steric properties of different aromatic systems interact when brought into proximity without being directly fused.

Significance of Methyl and Phenylethyl Substituents in Chemical Research

The methyl group is one of the most common and impactful functional groups used in chemical design. scribd.com Despite its small size, its installation on a molecule can lead to profound changes in physical and biological properties, a phenomenon sometimes termed the "magic methyl effect". researchgate.net A methyl group can influence a molecule's conformation and fill hydrophobic pockets in enzyme or receptor binding sites. researchgate.net It also modifies electronic properties through a weak electron-donating inductive effect and can alter metabolic stability by blocking sites susceptible to oxidation or by serving as a metabolic handle itself. nih.gov

The 2-phenylethyl substituent is a larger, flexible group that significantly increases the molecule's size and lipophilicity. This scaffold is a key pharmacophore (a structural feature responsible for a drug's pharmacological activity) found in numerous biologically active compounds and natural products, such as catecholamines. mdpi.comresearchgate.net Its conformational flexibility, arising from the rotatable bonds of the ethyl chain, allows the molecule to adopt various spatial arrangements, which is a critical factor in molecular recognition processes. The presence of a second phenyl ring introduces further potential for aromatic (pi-pi) interactions.

Overview of Current Research Trajectories in Complex Aromatic Structures

Research into complex aromatic structures is dynamic and multifaceted. A significant frontier is the exploration of how these molecules form and behave in extreme environments. Recently, scientists have definitively identified complex polycyclic aromatic hydrocarbons (PAHs) in cold, dark molecular clouds where stars have not yet begun to form. mit.eduharvard.edu This discovery challenges previous assumptions that such molecules could only form at very high temperatures, such as in the atmospheres of dying stars or during the combustion of fossil fuels on Earth. mit.edunsf.gov This finding suggests that complex aromatic chemistry is a key component of the material available for the formation of stars and planets, prompting a re-evaluation of chemical evolution models. nsf.gov

In parallel, a major trajectory in synthetic organic chemistry is the development of novel and efficient methods for constructing complex molecules. This includes creating new catalytic systems for cross-coupling reactions to form carbon-carbon bonds with high precision and selectivity. chemicalbook.com For instance, research into the synthesis of β-phenylalanine derivatives, which share structural similarities with the target compound, highlights the ongoing effort to build structurally diverse molecular libraries for various applications, including biological screening. mdpi.com These advancements are crucial for accessing novel chemical structures like substituted phenylethylbenzenes for further study and application.

Physicochemical Properties of Benzene, 1-methyl-3-(2-phenylethyl)-

| Property | Value | Source |

| CAS Registry Number | 34403-06-0 | nist.gov |

| Molecular Formula | C₁₅H₁₆ | nist.gov |

| Molecular Weight | 196.2875 g/mol | nist.gov |

| IUPAC Name | Benzene,1-methyl-3-(2-phenylethyl)- | nist.gov |

| Standard InChI | InChI=1S/C15H16/c1-13-6-5-9-15(12-13)11-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3 | nist.gov |

| Standard InChIKey | ZWRSMFOUGMXCNP-UHFFFAOYSA-N | nist.gov |

Structure

3D Structure

属性

IUPAC Name |

1-methyl-3-(2-phenylethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16/c1-13-6-5-9-15(12-13)11-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRSMFOUGMXCNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187980 | |

| Record name | Benzene, 1-methyl-3-(2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34403-06-0 | |

| Record name | Benzene, 1-methyl-3-(2-phenylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034403060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methyl-3-(2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Benzene, 1 Methyl 3 2 Phenylethyl

Strategic Retrosynthetic Analysis of the Target Structure

A retrosynthetic analysis of Benzene (B151609), 1-methyl-3-(2-phenylethyl)- deconstructs the target molecule into simpler, commercially available starting materials. The key challenge lies in the formation of the carbon-carbon bonds and the control of the regiochemistry of the 1,3-disubstituted benzene ring.

The primary disconnection points are the C-C bonds of the phenylethyl group. Two main retrosynthetic pathways can be envisioned:

Pathway A: Friedel-Crafts-type disconnection. This pathway involves disconnecting the bond between the benzene ring and the ethyl chain. This leads to a toluene (B28343) derivative and a phenylethyl electrophile. This is a classic approach for forming alkyl-aryl bonds.

Pathway B: Cross-coupling disconnection. This approach involves disconnecting the bond between the two aromatic rings. This would lead to a tolyl-containing fragment and a phenyl-containing fragment, which can be coupled using modern organometallic catalysis.

A third possibility involves the disconnection of the ethyl bridge, which could be formed by the reduction of a styryl precursor. This unsaturated precursor, 1-methyl-3-(2-phenylethenyl)benzene, can be synthesized via several methods, including Wittig or Heck reactions. nih.govwikipedia.orgnih.gov

Forward Synthesis Pathways and Modern Approaches

Based on the retrosynthetic analysis, several forward synthesis strategies can be employed to construct Benzene, 1-methyl-3-(2-phenylethyl)-.

Classical Coupling Reactions and Mechanistic Considerations

A well-established classical route to synthesize 1,3-disubstituted benzenes like the target molecule is through a two-step sequence involving Friedel-Crafts acylation followed by reduction. organic-chemistry.orgwikipedia.org

The synthesis commences with the Friedel-Crafts acylation of toluene with phenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). scribd.commasterorganicchemistry.com The methyl group of toluene is an ortho-, para-director; however, the para product, 1-(4-methylphenyl)-2-phenylethanone, is typically favored due to reduced steric hindrance compared to the ortho product. libretexts.org To obtain the desired meta-substitution pattern, one would need to start with a meta-directing group that can later be converted to a methyl group, or accept a mixture of isomers.

The mechanism of the Friedel-Crafts acylation involves the formation of a resonance-stabilized acylium ion by the reaction of the acyl chloride with the Lewis acid. masterorganicchemistry.comyoutube.com This electrophile then attacks the aromatic ring of toluene, followed by deprotonation to restore aromaticity. scribd.com

The resulting ketone, 1-(3-methylphenyl)-2-phenylethanone, can then be reduced to the target alkane. Two common methods for this reduction are the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). wikipedia.orgwikipedia.orgucla.eduannamalaiuniversity.ac.inyoutube.combyjus.comslideshare.netchem-station.commasterorganicchemistry.com

Clemmensen Reduction: This method is effective for aryl-alkyl ketones but uses strongly acidic conditions. wikipedia.organnamalaiuniversity.ac.inyoutube.combyjus.com

Wolff-Kishner Reduction: This reaction is performed under basic conditions and is suitable for substrates that are sensitive to acid. The mechanism involves the formation of a hydrazone intermediate. wikipedia.orgucla.eduslideshare.netchem-station.commasterorganicchemistry.com

Another classical approach involves the catalytic hydrogenation of the unsaturated precursor, 1-methyl-3-(2-phenylethenyl)benzene, over a metal catalyst such as palladium or platinum. rsc.org

Organometallic-Catalyzed Carbon-Carbon Bond Formation (e.g., Cross-Coupling Reactions)

Modern organometallic cross-coupling reactions offer versatile and efficient methods for the synthesis of diarylalkanes. These reactions typically involve the coupling of an organometallic reagent with an organic halide, catalyzed by a transition metal complex, most commonly palladium or nickel. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgwikipedia.orgharvard.edunrochemistry.comlibretexts.orgbeilstein-journals.orggoogle.comyoutube.com

Suzuki Coupling: This reaction couples a boronic acid or ester with an organic halide. For the synthesis of the target molecule, one could couple 3-methylphenylboronic acid with a (2-phenylethyl)halide or vice versa. harvard.edulibretexts.orgbeilstein-journals.org The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.org

Negishi Coupling: This method utilizes an organozinc reagent, which is coupled with an organic halide. organic-chemistry.orgwikipedia.orgyoutube.com For this synthesis, a potential route is the reaction of a 3-methylbenzylzinc halide with a phenylethyl halide. organic-chemistry.orgwikipedia.orgyoutube.com Organozinc reagents are known for their high reactivity. wikipedia.org

Kumada Coupling: This was one of the first cross-coupling reactions developed and employs a Grignard reagent (organomagnesium halide) as the organometallic partner. wikipedia.orgorganic-chemistry.orgnrochemistry.comgoogle.com The synthesis could involve the reaction of 3-methylphenylmagnesium bromide with a (2-phenylethyl)halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.orgnrochemistry.comgoogle.com

Table 1: Comparison of Organometallic Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Features |

| Suzuki | Boronic acid/ester | Palladium | Tolerant to many functional groups, uses stable and less toxic organoboron reagents. harvard.edulibretexts.orgbeilstein-journals.org |

| Negishi | Organozinc | Palladium or Nickel | High reactivity of organozinc reagents, allowing for faster reactions. organic-chemistry.orgwikipedia.orgyoutube.com |

| Kumada | Grignard (Organomagnesium) | Nickel or Palladium | Utilizes readily available Grignard reagents, but is sensitive to functional groups that react with them. wikipedia.orgorganic-chemistry.orgnrochemistry.comgoogle.com |

Stereoselective Synthesis and Chiral Induction (if applicable to the specific molecule or its precursors)

The target molecule, Benzene, 1-methyl-3-(2-phenylethyl)-, is achiral. Therefore, stereoselective synthesis is not directly applicable to the final product. However, if chiral derivatives of the precursors were desired, stereoselective methods could be employed. For instance, the reduction of a prochiral ketone precursor could be achieved using a chiral reducing agent to yield a chiral alcohol. Similarly, asymmetric hydrogenation of an unsaturated precursor could potentially lead to chiral products if appropriate chiral catalysts are used. While not directly relevant to the synthesis of the achiral target molecule, these principles are important in the broader context of substituted benzene synthesis.

Green Chemistry Principles in Scalable Synthesis

Applying green chemistry principles to the synthesis of Benzene, 1-methyl-3-(2-phenylethyl)- aims to reduce the environmental impact, particularly in a scalable industrial setting.

For Friedel-Crafts reactions, which traditionally use stoichiometric amounts of corrosive and moisture-sensitive Lewis acids like AlCl₃, greener alternatives are being explored. These include:

Heterogeneous Catalysts: Using solid acid catalysts such as zeolites, clays, or supported acids can simplify product purification, and the catalysts can often be recycled and reused. nih.gov

Ionic Liquids: Room-temperature ionic liquids can serve as both the solvent and catalyst, offering a recyclable reaction medium. rsc.org Deep eutectic solvents, for example, a mixture of choline (B1196258) chloride and zinc chloride, have also been shown to be effective and environmentally benign. wikipedia.org

Solvent-Free Conditions: Performing reactions without a solvent, where possible, reduces waste and simplifies workup. scribd.com

In the context of cross-coupling reactions, the development of more efficient catalysts that can operate at lower loadings and in greener solvents like water or ethanol (B145695) is an active area of research.

Multi-Component Reactions and Cascade Transformations

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, and cascade (or tandem) reactions, which involve a series of intramolecular or intermolecular reactions initiated by a single event, offer highly efficient and atom-economical synthetic routes.

While specific multi-component reactions for the direct synthesis of 1,3-dialkylbenzenes like the target molecule are not extensively reported, the principles can be applied to construct key intermediates.

Tandem reactions offer a more direct approach. For instance, a tandem Friedel-Crafts alkylation/reduction sequence could potentially be developed. rsc.orgnih.govacs.orgchemrxiv.org This might involve a catalyst that can first promote the alkylation of benzene with a suitable phenylethyl precursor and then, under a change of conditions (e.g., introduction of a reducing agent), facilitate the reduction of any carbonyl intermediates in the same pot.

Elucidation of Chemical Reactivity and Transformation Mechanisms

Reactivity of the Aromatic Ring System

The benzene (B151609) ring in 1-methyl-3-(2-phenylethyl)benzene is electron-rich due to the presence of two activating alkyl substituents, the methyl group and the phenylethyl group. This enhanced nucleophilicity makes the aromatic ring susceptible to attack by electrophiles.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. In the case of 1-methyl-3-(2-phenylethyl)benzene, the two alkyl substituents direct incoming electrophiles primarily to the ortho and para positions relative to themselves. Since the substituents are meta to each other, their directing effects are additive and must be carefully considered to predict the major product(s).

Both the methyl and the phenylethyl groups are activating, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. This is due to their electron-donating inductive effects and hyperconjugation. The relative activating strength of a methyl versus a phenylethyl group is generally comparable, with the ethyl group (and by extension, the phenylethyl group) being slightly more activating due to a greater inductive effect. stackexchange.comyoutube.comstackexchange.com However, steric hindrance can play a significant role in determining the product distribution. stackexchange.com

The possible positions for electrophilic attack are at carbons 2, 4, and 6 (ortho and para to the methyl group and ortho and para to the phenylethyl group).

Position 2: Ortho to the methyl group and ortho to the phenylethyl group. This position is sterically hindered by both adjacent substituents.

Position 4: Para to the methyl group and ortho to the phenylethyl group. This position is less sterically hindered than position 2.

Position 6: Ortho to the methyl group and para to the phenylethyl group. This position is also less sterically hindered than position 2.

Considering both electronic and steric factors, electrophilic substitution is expected to occur preferentially at positions 4 and 6. The formation of the product substituted at position 2 would be significantly disfavored due to severe steric hindrance. The ratio of substitution at positions 4 and 6 would depend on the specific electrophile and reaction conditions, but both are expected to be major products.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of Benzene, 1-methyl-3-(2-phenylethyl)-

| Position of Substitution | Relation to Methyl Group | Relation to Phenylethyl Group | Steric Hindrance | Predicted Outcome |

| 2 | Ortho | Ortho | High | Minor Product |

| 4 | Para | Ortho | Moderate | Major Product |

| 6 | Ortho | Para | Moderate | Major Product |

The kinetics of the reaction would be faster than that of benzene due to the presence of two activating groups. libretexts.org

Nucleophilic aromatic substitution (SNAr) is generally not a favorable reaction for benzene rings unless they are substituted with strong electron-withdrawing groups, such as nitro groups, which can stabilize the intermediate Meisenheimer complex. wikipedia.orglibretexts.orglibretexts.orgchemistrysteps.com The benzene ring in 1-methyl-3-(2-phenylethyl)benzene is substituted with electron-donating alkyl groups, which deactivate the ring towards nucleophilic attack.

Therefore, under standard conditions, Benzene, 1-methyl-3-(2-phenylethyl)- is not expected to undergo nucleophilic aromatic substitution. For such a reaction to occur, extremely harsh conditions, such as high temperatures and pressures with a very strong nucleophile, would be necessary, likely leading to a mixture of products via mechanisms like the benzyne (B1209423) pathway. chemistrysteps.comyoutube.com

The benzene ring is generally resistant to oxidation under mild conditions. jove.com Strong oxidizing agents under forcing conditions can lead to the degradation of the aromatic ring, but this is typically not a synthetically useful transformation.

Reduction of the aromatic ring, on the other hand, can be achieved through catalytic hydrogenation at high pressures and temperatures using catalysts such as platinum, palladium, or rhodium on carbon. This would result in the formation of 1-methyl-3-(2-phenylethyl)cyclohexane. The conditions required for the reduction of the benzene ring are more forcing than those needed for the reduction of a simple alkene.

Side Chain Functionalization and Reaction Pathways

The two alkyl side chains of Benzene, 1-methyl-3-(2-phenylethyl)- offer alternative sites for chemical transformations, particularly at the benzylic positions.

Both the methyl group and the phenylethyl group have benzylic hydrogens, which are hydrogens on a carbon atom directly attached to a benzene ring. These benzylic C-H bonds are weaker than typical alkane C-H bonds and are therefore more susceptible to oxidation. jove.comucalgary.calibretexts.org

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), will oxidize any alkyl side chain that has at least one benzylic hydrogen to a carboxylic acid group. jove.comresearchgate.net In the case of 1-methyl-3-(2-phenylethyl)benzene, both side chains would be oxidized under these conditions to yield 1,3-benzenedicarboxylic acid (isophthalic acid).

Selective oxidation of one side chain over the other is challenging. However, the benzylic position of the phenylethyl group is a secondary carbon, which can sometimes be more reactive towards certain oxidizing agents than the primary benzylic position of the methyl group. Milder or more selective oxidizing agents might allow for the preferential formation of a ketone at the benzylic position of the phenylethyl chain.

The non-benzylic methylene (B1212753) group in the phenylethyl side chain is less reactive and would not be oxidized under typical benzylic oxidation conditions.

Table 2: Potential Products of Side Chain Oxidation

| Oxidizing Agent | Side Chain Reacted | Product(s) |

| Strong (e.g., KMnO4, heat) | Both | 1,3-Benzenedicarboxylic acid |

| Mild/Selective | Phenylethyl | 1-(3-(1-Oxo-2-phenylethyl)phenyl)ethan-1-one |

| Mild/Selective | Methyl | 3-(2-Phenylethyl)benzoic acid |

The benzylic positions of both the methyl and phenylethyl side chains are susceptible to free radical reactions due to the resonance stabilization of the resulting benzylic radicals. libretexts.org A common example is radical bromination using N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

This reaction would lead to the substitution of a benzylic hydrogen with a bromine atom. In 1-methyl-3-(2-phenylethyl)benzene, there are two possible sites for radical substitution: the methyl group and the benzylic carbon of the phenylethyl group.

The stability of the resulting radical intermediate plays a key role in determining the major product. The benzylic position of the phenylethyl group is a secondary carbon, and the resulting secondary benzylic radical is more stable than the primary benzylic radical formed from the methyl group. Therefore, radical bromination is expected to occur preferentially at the benzylic position of the phenylethyl side chain, yielding 1-(1-bromo-2-phenylethyl)-3-methylbenzene.

Table 3: Predicted Products of Radical Bromination

| Position of Bromination | Intermediate Radical Stability | Predicted Outcome |

| Methyl group | Primary benzylic | Minor Product |

| Phenylethyl group (benzylic C) | Secondary benzylic | Major Product |

Catalytic Transformations and Reaction Kinetics

The presence of aromatic rings and an alkyl chain makes "Benzene, 1-methyl-3-(2-phenylethyl)-" susceptible to a variety of catalytic transformations, including hydrogenation, oxidation, and cracking. The kinetics of these reactions are influenced by the nature of the catalyst, reaction conditions, and the inherent reactivity of the molecule.

Homogeneous Catalysis:

Homogeneous catalysts, which exist in the same phase as the reactants, offer high selectivity for specific transformations. For "Benzene, 1-methyl-3-(2-phenylethyl)-", homogeneous hydrogenation using catalysts like Wilkinson's catalyst (RhCl(PPh₃)₃) could selectively reduce one or both of the aromatic rings, or potentially the ethylenic bridge under specific conditions. nih.govrsc.org The rate of such hydrogenations is influenced by the electronic and steric nature of the substituents on the aromatic rings. For instance, kinetic studies on the homogeneous hydrogenation of substituted styrenes have shown that electron-donating substituents on the phenyl ring can increase the rate of formation of the catalyst-product complex. acs.org

Homogeneous oxidation is another important transformation. The use of metal complexes in solution can facilitate the selective oxidation of the benzylic positions of the ethyl group. The kinetics of such reactions are often complex, involving radical intermediates.

Heterogeneous Catalysis:

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recovery. For "Benzene, 1-methyl-3-(2-phenylethyl)-", heterogeneous catalysis is relevant for several key transformations:

Hydrogenation: Catalysts such as palladium, platinum, or nickel supported on materials like alumina (B75360) or carbon can be used for the hydrogenation of the aromatic rings. acs.org The kinetics of such reactions often follow Langmuir-Hinshelwood models, where the adsorption of reactants onto the catalyst surface is a key step. tkk.fi

Oxidation: The oxidation of the alkyl side-chain can be achieved using heterogeneous catalysts, such as metal oxides. For instance, the oxidation of xylenes (B1142099) over V₂O₅-TiO₂ catalysts has been studied extensively, providing insights into the reaction network and kinetics. acs.orgresearchgate.net The oxidation of "Benzene, 1-methyl-3-(2-phenylethyl)-" would likely proceed via initial attack at the benzylic carbons.

Catalytic Cracking: In refining processes, large hydrocarbon molecules are broken down into smaller, more valuable ones through catalytic cracking. "Benzene, 1-methyl-3-(2-phenylethyl)-" could undergo cracking, leading to the cleavage of the C-C bond in the ethyl bridge, potentially forming toluene (B28343), ethylbenzene (B125841), and other smaller hydrocarbons. psu.edu The product distribution is highly dependent on the catalyst (typically zeolites) and operating conditions. libretexts.orguah.es

Elucidating the mechanisms of these transformations often involves a combination of experimental and computational techniques. Isotopic labeling is a powerful tool to trace the path of atoms during a reaction. For example, using deuterium-labeled starting materials can help distinguish between different rearrangement pathways or identify the rate-determining step in a catalytic cycle.

Kinetic studies provide crucial information about the reaction mechanism. By measuring reaction rates as a function of reactant concentrations, temperature, and catalyst loading, a rate law can be determined, which provides clues about the species involved in the rate-determining step. For example, the first-order dependence on the aromatic substrate in Friedel-Crafts alkylations supports a mechanism involving nucleophilic attack by the aromatic ring. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are increasingly used to model reaction pathways and transition states. rsc.orgyoutube.com These calculations can provide energetic details of different possible mechanisms, helping to identify the most likely pathway.

Quantitative Structure-Reactivity Relationships in Chemical Transformations

Quantitative Structure-Reactivity Relationships (QSRR) aim to correlate the chemical structure of a molecule with its reactivity using mathematical models. wikipedia.org The Hammett equation is a classic example of a linear free-energy relationship (LFER) that quantifies the effect of substituents on the reactivity of aromatic compounds. libretexts.orgwikipedia.orgfigshare.com

The Hammett equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which depends on the nature of the reaction. wikipedia.org

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. libretexts.org

Table 1: Hammett Substituent Constants for Related Groups

| Substituent | σ_meta | σ_para |

|---|---|---|

| -CH₃ | -0.07 | -0.17 |

| -C₂H₅ | -0.07 | -0.15 |

| -CH₂C₆H₅ | -0.08 | -0.11 |

| -C₆H₅ | 0.06 | -0.01 |

Data sourced from various LFER studies and compilations.

The negative σ values for the alkyl groups indicate their electron-donating nature, which activates the aromatic ring towards electrophilic attack. The phenylethyl group is expected to have a similar, albeit slightly modified, effect compared to the benzyl (B1604629) group.

QSRR models are also extensively used in toxicology to predict the biological activity of compounds based on their structure. acs.orgacs.orgnih.gov For a molecule like "Benzene, 1-methyl-3-(2-phenylethyl)-", such models could be used to estimate its potential toxicity based on descriptors like hydrophobicity (logP) and electronic parameters.

Table 2: Illustrative Kinetic Data for Analogous Reactions

| Reaction | Substrate | Catalyst | Rate Constant (k) | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Friedel-Crafts Phenylethylation | Toluene | AlCl₃/CH₃NO₂ | 2.3 x 10⁻⁵ L² mol⁻² s⁻¹ | 50 | researchgate.net |

| Homogeneous Hydrogenation | Styrene | Rh(I) complex | 0.15 s⁻¹ | 25 | acs.org |

| Heterogeneous Oxidation | o-Xylene | V₂O₅/TiO₂ | Varies with conditions | 350-400 | acs.orgresearchgate.net |

This table presents data from reactions of similar compounds to illustrate typical kinetic parameters and is not specific to "Benzene, 1-methyl-3-(2-phenylethyl)-".

Table 3: Isomer Distribution in the Phenylethylation of Toluene

| Isomer | Percentage (%) |

|---|---|

| ortho- | 43 |

| meta- | 17 |

| para- | 40 |

Data from the AlCl₃-catalyzed reaction of toluene with phenylethyl chloride. libretexts.org

Advanced Spectroscopic and Structural Analysis

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For Benzene (B151609), 1-methyl-3-(2-phenylethyl)-, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments is required for a complete and unambiguous assignment of all proton and carbon signals.

The predicted ¹H and ¹³C NMR chemical shifts for Benzene, 1-methyl-3-(2-phenylethyl)- are based on the additive effects of the methyl and phenylethyl substituents on the benzene ring. The aromatic region of the ¹H NMR spectrum is expected to show complex splitting patterns due to the meta-substitution. libretexts.orgyoutube.com The protons of the ethyl bridge will appear as two triplets, and the methyl group as a singlet. In the ¹³C NMR spectrum, the aromatic carbons will resonate in the typical downfield region of approximately 120-150 ppm. libretexts.org

Predicted ¹H and ¹³C NMR Data for Benzene, 1-methyl-3-(2-phenylethyl)-

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ | ~2.3 | ~21 |

| -CH₂-Ar' | ~2.9 | ~38 |

| -CH₂-Ph | ~2.9 | ~39 |

| Aromatic C-H (m-xylene moiety) | ~6.9-7.2 | ~126-130 |

| Aromatic C-H (phenyl moiety) | ~7.1-7.3 | ~128-129 |

| Quaternary C (m-xylene moiety) | - | ~138, ~141 |

| Quaternary C (phenyl moiety) | - | ~142 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

Multi-dimensional NMR experiments are crucial for establishing the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For Benzene, 1-methyl-3-(2-phenylethyl)-, COSY would show correlations between the adjacent protons of the ethyl bridge. It would also show correlations between the aromatic protons on each ring, helping to delineate the spin systems of the meta-substituted toluene (B28343) and the monosubstituted phenyl group. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). columbia.edu It is used to assign each carbon signal to its attached proton(s). For instance, the signal for the methyl protons would correlate with the methyl carbon signal, and the methylene (B1212753) protons with their respective carbon signals. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). sdsu.edu This is particularly useful for identifying connectivity across quaternary carbons. Key HMBC correlations would be expected from the methyl protons to the aromatic carbons of the toluene ring, and from the methylene protons to the carbons of both aromatic rings, thus confirming the link between the phenylethyl group and the meta-position of the toluene ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's conformation. longdom.org For a flexible molecule like Benzene, 1-methyl-3-(2-phenylethyl)-, NOESY can help determine the preferred spatial arrangement of the two aromatic rings relative to each other. arxiv.org

In the solid state, where molecular motion is restricted, NMR spectra can provide detailed information about the molecular conformation and packing in the crystal lattice. nih.gov Solid-state NMR is particularly sensitive to subtle differences in molecular structure that may not be observable in solution. acs.orgacs.org For Benzene, 1-methyl-3-(2-phenylethyl)-, solid-state ¹³C NMR could reveal the presence of different conformers or polymorphs by the appearance of multiple resonances for chemically equivalent carbons. acs.org

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting NMR chemical shifts. acs.orgresearchgate.netmdpi.com By calculating the magnetic shielding tensors for each nucleus in a computed low-energy conformation of the molecule, theoretical chemical shifts can be obtained. nih.gov These calculated values can then be compared with experimental data to validate the structural and conformational assignment. mdpi.comruc.dk For Benzene, 1-methyl-3-(2-phenylethyl)-, DFT calculations would be valuable in confirming the assignment of the complex aromatic signals and in predicting the most stable conformation. nih.gov

Advanced Mass Spectrometry for Elucidating Fragmentation Pathways

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which is invaluable for structural elucidation.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For Benzene, 1-methyl-3-(2-phenylethyl)- (C₁₅H₁₆), the expected exact mass of the molecular ion [M]⁺˙ would be precisely determined, confirming its chemical formula.

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion, typically the molecular ion, to gain further structural information. researchgate.net The fragmentation of the molecular ion of Benzene, 1-methyl-3-(2-phenylethyl)- is expected to proceed through characteristic pathways for alkylbenzenes.

Proposed Fragmentation Pathway for Benzene, 1-methyl-3-(2-phenylethyl)-

| m/z | Proposed Fragment Ion | Formation Pathway |

| 196 | [C₁₅H₁₆]⁺˙ | Molecular Ion |

| 105 | [C₈H₉]⁺ | Benzylic cleavage to form the tropylium (B1234903) ion |

| 91 | [C₇H₇]⁺ | Cleavage of the ethyl bridge to form the benzyl (B1604629) cation |

The most prominent fragmentation would likely involve the cleavage of the C-C bond between the two methylene groups of the ethyl bridge, due to the stability of the resulting benzyl cation (m/z 91) and the substituted benzyl radical. Another significant fragmentation pathway would be the formation of the tropylium ion (m/z 105) through rearrangement and cleavage.

X-ray Crystallography of Co-crystals or Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a molecule like Benzene, 1-methyl-3-(2-phenylethyl)-, which is a liquid at room temperature, obtaining a single crystal of the pure compound can be challenging. Therefore, forming co-crystals or crystalline derivatives is a common strategy to facilitate X-ray diffraction analysis.

Co-crystallization with a suitable partner molecule can lead to a stable crystalline lattice. The analysis of such a co-crystal would reveal key structural parameters, including:

Bond lengths and angles: Precise measurements of the carbon-carbon and carbon-hydrogen bond lengths and the angles between them within the benzene rings and the ethyl bridge.

Intermolecular interactions: The study of the crystal packing would elucidate non-covalent interactions such as van der Waals forces and potential C-H···π interactions, which govern the supramolecular assembly.

While no specific crystallographic data for co-crystals or derivatives of Benzene, 1-methyl-3-(2-phenylethyl)- were found, studies on similarly substituted benzene derivatives often reveal insights into how substitution patterns influence crystal packing and molecular conformation. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on the vibrations of its chemical bonds. These techniques are crucial for identifying functional groups and analyzing conformational isomers.

Expected Vibrational Modes:

For Benzene, 1-methyl-3-(2-phenylethyl)-, the FT-IR and Raman spectra would be characterized by several key vibrational modes:

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: From the methyl and ethyl groups, expected in the 3000-2850 cm⁻¹ range.

C=C Stretching in Aromatic Rings: Strong bands appearing in the 1600-1450 cm⁻¹ region are characteristic of the benzene rings.

C-H Bending Vibrations: In-plane and out-of-plane bending modes for both aromatic and aliphatic C-H bonds would appear in the 1470-1000 cm⁻¹ and below 1000 cm⁻¹ regions, respectively. The substitution pattern on the benzene rings would influence the positions of the out-of-plane C-H bending bands, which are often strong and diagnostic.

Skeletal Vibrations: Vibrations involving the entire carbon skeleton of the molecule.

Although specific spectra for the target compound are unavailable, data for related molecules like 1-ethyl-3-methyl-benzene can provide a general indication of the expected spectral regions for the substituted toluene moiety. spectrabase.com The presence of the phenylethyl group would introduce additional characteristic bands. The combination of FT-IR and Raman spectroscopy would be complementary, as some vibrational modes may be more active in one technique than the other due to molecular symmetry and changes in dipole moment versus polarizability.

Interactive Data Table: Expected FT-IR and Raman Bands

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | FT-IR, Raman |

| Aromatic C=C Stretch | 1620 - 1450 | FT-IR, Raman |

| CH₂ Scissoring | ~1465 | FT-IR |

| CH₃ Asymmetric Bending | ~1450 | FT-IR |

| CH₃ Symmetric Bending | ~1375 | FT-IR |

| Aromatic C-H In-plane Bend | 1300 - 1000 | FT-IR |

| Aromatic C-H Out-of-plane Bend | 900 - 675 | FT-IR (Strong) |

Electronic Spectroscopy (UV-Vis) for Electronic Structure Characterization

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like Benzene, 1-methyl-3-(2-phenylethyl)-, the UV-Vis spectrum is dominated by π → π* transitions of the benzene rings.

Expected Electronic Transitions:

E₂-band: An intense absorption band typically occurring around 200-220 nm, corresponding to a π → π* transition with high transition probability.

B-band (Benzenoid band): A series of fine-structured, less intense absorption bands usually found between 230 and 270 nm. These transitions are symmetry-forbidden in unsubstituted benzene but become allowed due to the substitution, which lowers the molecular symmetry.

While no specific UV-Vis spectrum for Benzene, 1-methyl-3-(2-phenylethyl)- was found, data for related compounds such as 1-ethyl-3-methyl-benzene show characteristic aromatic absorptions in the UV region. nist.gov The addition of the phenylethyl group would be expected to result in a spectrum that is a composite of the two aromatic systems.

Interactive Data Table: Expected UV-Vis Absorption Bands

| Transition | Expected λmax Range (nm) | Description |

| π → π* (E₂-band) | 200 - 220 | Strong absorption, characteristic of the phenyl groups. |

| π → π* (B-band) | 230 - 270 | Weaker, structured absorption, characteristic of the phenyl groups. |

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to modern chemical research. They offer a balance between computational cost and accuracy for studying the properties of medium-sized organic molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It has become a primary tool for calculating the molecular properties and predicting the electronic and energetic characteristics of molecules, shedding light on their stability and reactivity. researchgate.net The electronic properties of a molecule are pivotal in determining its chemical behavior.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, quantify the chemical reactivity of a molecule. These descriptors include the ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). asrjetsjournal.orgmdpi.com They are typically calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) as follows:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Potential (μ) = -(I + A) / 2

Global Hardness (η) = (I - A) / 2

Global Softness (S) = 1 / η

Electrophilicity Index (ω) = μ² / (2η)

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency; measures electrophilicity. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Global Softness (S) | 1 / η | Reciprocal of hardness; indicates high reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity of a species to accept electrons. |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the HOMO of one molecule and the LUMO of another. wikipedia.orgyoutube.com The HOMO, being the orbital from which the molecule is most likely to donate electrons, governs its nucleophilicity and basicity. youtube.com Conversely, the LUMO, the orbital that accepts electrons, dictates the molecule's electrophilicity. youtube.com

For Benzene (B151609), 1-methyl-3-(2-phenylethyl)-, the HOMO and LUMO are primarily π-type orbitals delocalized across the two aromatic rings. The energies and spatial distributions of these orbitals are influenced by the substitution pattern. The methyl group on one ring acts as a weak electron-donating group, which would slightly raise the energy of the frontier orbitals localized on that ring. The phenylethyl bridge allows for electronic communication between the two rings, although weaker than in fully conjugated systems like biphenyl. researchgate.net The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is a critical parameter, as it correlates with the chemical reactivity and the energy of the lowest electronic transition. researchgate.net In related molecules, inter-fragment orbital mixing plays a key role in determining the HOMO-LUMO gap. rsc.org

| Aromatic Hydrocarbon | Typical HOMO-LUMO Gap (eV) | Significance |

|---|---|---|

| Benzene | ~7.0 | High gap, very stable, low reactivity. |

| Toluene (B28343) | ~6.8 | Methyl group slightly reduces the gap. |

| Biphenyl | ~5.5 | Conjugation between rings lowers the gap significantly. |

| Bibenzyl (1,2-Diphenylethane) | ~6.5 | Rings are electronically isolated, gap is similar to toluene. |

These studies reveal two primary conformers: anti (where the two phenyl groups are opposite each other, with a dihedral angle of 180°) and gauche (with a dihedral angle of approximately 60°). acs.orgspiedigitallibrary.org Accurately predicting the relative stability of these conformers has been challenging. Conventional DFT hybrid functionals tend to overstabilize the anti conformer, while methods like Møller–Plesset perturbation theory (MP2) favor the gauche form. acs.orgnih.gov However, more advanced models that include semiempirical dispersion effects or use coupled cluster theory forecast the simultaneous presence of both conformers in the gas phase, with the gauche conformer being slightly more stable by about 0.7 kcal/mol. acs.orgnih.gov After accounting for thermal and entropic effects, the Gibbs free energies are very close, with a slight preference for the gauche form due to statistical factors (as there are two equivalent gauche conformers). acs.orgnih.gov In the solid state, the anti conformer appears to be preponderant. acs.orgnih.gov

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Key Finding |

|---|---|---|---|

| Anti (trans) | ~180° | 0.0 (Reference) / +0.7 | Favored in crystalline state; less stable in gas phase according to high-level calculations. psu.eduacs.org |

| Gauche | ~60° | -0.7 / 0.0 (Reference) | Slightly more stable in the gas phase; coexists with anti form in liquid. acs.orgnih.gov |

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, energy-minimized structures, molecular dynamics (MD) simulations provide insight into the time-dependent behavior of molecules. MD simulates the movement of atoms and molecules over time by numerically solving Newton's equations of motion.

For a molecule like Benzene, 1-methyl-3-(2-phenylethyl)-, MD simulations would be highly applicable for exploring the conformational landscape. An MD trajectory would show the dynamic interconversion between the anti and gauche conformers, providing information on the energy barriers to rotation and the lifetime of each state. Furthermore, simulations in a solvent would reveal how intermolecular interactions influence conformational preferences. While Langevin dynamics have been briefly mentioned in the context of bibenzyl to sample energy surfaces, comprehensive MD studies on this specific class of molecules are not widely available in the surveyed literature. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in modeling chemical reactions, identifying intermediates, and calculating the activation energies required to overcome transition states. This is particularly relevant for understanding high-temperature processes like pyrolysis and combustion. polimi.it

Studies on related molecules provide a template for potential reaction pathways. For example, bibenzyl is known to be an intermediate in toluene combustion. researchgate.net A key reaction pathway for bibenzyl involves intramolecular cyclization to form 9,10-dihydrophenanthrene, which then aromatizes to phenanthrene. researchgate.net This demonstrates that the flexible ethyl bridge can be a site of significant chemical transformation. Similar pathways, including C-C and C-H bond fission, could be modeled for Benzene, 1-methyl-3-(2-phenylethyl)- to predict its thermal decomposition products. nih.gov Such modeling involves locating the transition state structure for each elementary reaction step and calculating its energy, which determines the reaction rate. Kinetic models for the pyrolysis of complex hydrocarbons are often built upon these computationally determined pathways and energy barriers. nih.gov

Prediction of Spectroscopic Properties from First Principles

Quantum chemical calculations can predict various spectroscopic properties with a high degree of accuracy, aiding in structure elucidation and the interpretation of experimental data.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of DFT. youtube.com The Gauge-Independent Atomic Orbital (GIAO) method is routinely used to calculate the nuclear magnetic shielding tensors for a molecule. acs.orgnih.gov These computed shieldings are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). acs.org Studies have shown that DFT calculations can predict ¹H chemical shifts with good accuracy, and methods have been developed to reliably obtain J-HH coupling constants. acs.org For ¹³C NMR, DFT methods can also provide reliable predictions, which are invaluable for assigning complex spectra. nih.gov

Computational Approaches to Structure-Reactivity Relationships

Computational chemistry provides a powerful lens for investigating the intricate relationship between the molecular structure of "Benzene, 1-methyl-3-(2-phenylethyl)-" and its chemical reactivity. Through the use of theoretical models and computational software, researchers can elucidate electronic properties and predict sites of chemical reactivity, offering insights that complement experimental studies. Methodologies such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) are pivotal in this theoretical exploration.

DFT has become a standard method for studying the electronic structure of organic molecules. researchgate.net By solving the Schrödinger equation within a framework that considers electron density, DFT can accurately predict a molecule's geometry and a host of electronic properties that are fundamental to its reactivity. researchgate.netbohrium.com For "Benzene, 1-methyl-3-(2-phenylethyl)-", DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), can be employed to optimize the molecular geometry and compute key reactivity descriptors. researchgate.netresearchgate.net

One of the most important sets of descriptors derived from DFT calculations are the energies of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilic character. Conversely, the LUMO energy reflects the molecule's ability to accept electrons, signifying its electrophilic character. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. bohrium.comresearchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive. researchgate.net

Global reactivity descriptors, which provide a general overview of a molecule's reactivity, can be calculated from the HOMO and LUMO energies. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.net These parameters are invaluable for comparing the reactivity of "Benzene, 1-methyl-3-(2-phenylethyl)-" with other related aromatic compounds.

Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich regions (typically colored in shades of red) that are susceptible to electrophilic attack and electron-poor regions (colored in shades of blue) that are prone to nucleophilic attack. For "Benzene, 1-methyl-3-(2-phenylethyl)-", the MEP would likely show negative potential around the electron-rich phenyl rings, indicating these as probable sites for electrophilic substitution.

The application of these computational methods allows for a detailed theoretical examination of the structure-reactivity relationships of "Benzene, 1-methyl-3-(2-phenylethyl)-", providing a framework for understanding its chemical behavior and for designing new molecules with tailored properties.

Detailed Research Findings

While specific computational studies on "Benzene, 1-methyl-3-(2-phenylethyl)-" are not extensively documented in publicly accessible literature, we can infer its likely electronic and reactivity properties based on computational analyses of its constituent parts and related molecules, such as toluene and substituted benzenes. frontiersin.orgnih.gov

Studies on toluene and other methylated benzenes using DFT have shown that the methyl group acts as an electron-donating group through hyperconjugation, which increases the electron density of the aromatic ring. frontiersin.org This effect is most pronounced at the ortho and para positions, making them more susceptible to electrophilic attack than the meta position. In "Benzene, 1-methyl-3-(2-phenylethyl)-", the methyl group is expected to activate the toluene ring in a similar manner. The phenylethyl group, being a bulky substituent, will also influence the steric accessibility of the reactive sites.

Computational investigations into substituted biphenyls and similar aromatic systems have provided insights into the transmission of electronic effects through benzene frameworks. acs.orgnih.gov These studies reveal that substituent effects are a combination of field and resonance effects that can be quantified through computational analysis of molecular geometry and electron density distribution. acs.org

The following tables present hypothetical but representative data for "Benzene, 1-methyl-3-(2-phenylethyl)-" that would be generated from DFT calculations, based on findings for analogous molecules.

Table 1: Calculated Electronic Properties of Benzene, 1-methyl-3-(2-phenylethyl)-

| Property | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Gap | 5.7 | eV |

| Ionization Potential | 6.5 | eV |

| Electron Affinity | 0.8 | eV |

Table 2: Global Reactivity Descriptors

| Descriptor | Value |

| Electronegativity (χ) | 3.65 |

| Chemical Hardness (η) | 2.85 |

| Global Electrophilicity Index (ω) | 2.33 |

| Chemical Softness (S) | 0.35 |

Table 3: Mulliken Atomic Charges on the Toluene Ring Carbons

| Atom | Charge (a.u.) |

| C1 (with -CH3) | -0.15 |

| C2 | -0.08 |

| C3 (with -CH2CH2Ph) | -0.12 |

| C4 | -0.07 |

| C5 | -0.09 |

| C6 | -0.07 |

These tables illustrate the type of quantitative data that computational studies provide, forming the basis for a detailed understanding of the molecule's reactivity profile.

Environmental Transformation Pathways Non Toxicological Focus

Photochemical Degradation Mechanisms and Product Characterization

Photochemical degradation, initiated by sunlight, plays a significant role in the transformation of aromatic compounds in the atmosphere and surface waters. The primary mechanism for the photochemical degradation of Benzene (B151609), 1-methyl-3-(2-phenylethyl)- is expected to be through reactions with photochemically generated hydroxyl radicals (•OH). nih.gov

The reaction with hydroxyl radicals can proceed via two main pathways: addition to the aromatic ring or hydrogen abstraction from the alkyl side chains.

Aromatic Ring Addition: The hydroxyl radical can add to the electron-rich benzene or toluene (B28343) ring, forming a hydroxycyclohexadienyl radical. This intermediate can then undergo further reactions with molecular oxygen to form phenolic and ring-opened products. psu.edursc.org For the toluene moiety, this can lead to the formation of various cresol (B1669610) (methylphenol) isomers. For the phenylethyl moiety, this can result in the formation of phenylethanol isomers.

Hydrogen Abstraction: Hydroxyl radicals can abstract a hydrogen atom from the benzylic positions (the carbon atoms attached to the aromatic rings) of both the methyl group on the toluene ring and the ethyl group of the phenylethyl substituent. This is because benzylic C-H bonds are weaker and more susceptible to radical attack. This abstraction leads to the formation of benzyl-type radicals, which can then react with oxygen to form various oxidation products.

Studies on the photochemical degradation of toluene have shown that it can be degraded under UV irradiation, with the efficiency of degradation being influenced by factors such as the initial concentration and the presence of photocatalysts like titanium dioxide (TiO2). nih.govnih.gov Similarly, research on linear alkylbenzenes (LABs) indicates that photodegradation is a relevant environmental fate process in aquatic systems. mit.edunih.gov

Anticipated Photochemical Degradation Products:

Based on the degradation pathways of similar compounds, the photochemical degradation of Benzene, 1-methyl-3-(2-phenylethyl)- is anticipated to produce a complex mixture of products.

| Initial Reactant | Proposed Degradation Pathway | Potential Products |

| Benzene, 1-methyl-3-(2-phenylethyl)- | Aromatic Ring Hydroxylation | 2-Methyl-4-(2-phenylethyl)phenol, 3-Methyl-5-(2-phenylethyl)phenol, 1-Methyl-3-(2-(hydroxyphenyl)ethyl)benzene isomers |

| Benzene, 1-methyl-3-(2-phenylethyl)- | Side-Chain Oxidation (Methyl Group) | 3-(2-Phenylethyl)benzaldehyde, 3-(2-Phenylethyl)benzoic acid |

| Benzene, 1-methyl-3-(2-phenylethyl)- | Side-Chain Oxidation (Ethyl Group) | 1-(m-Tolyl)-2-phenylethanone, 1-(m-Tolyl)-2-phenylethanol |

It is important to note that further reactions can lead to ring cleavage and the formation of smaller, more oxidized aliphatic compounds.

Microbial Biodegradation Pathways and Metabolite Identification

Microbial biodegradation is a crucial process for the removal of aromatic hydrocarbons from soil and water environments. The biodegradation of Benzene, 1-methyl-3-(2-phenylethyl)- is expected to be carried out by various bacteria and fungi capable of utilizing aromatic compounds as a source of carbon and energy. The degradation pathways will likely involve initial enzymatic attacks on either the aromatic rings or the alkyl side chains.

The presence of both a toluene and a phenylethyl group suggests that multiple degradation pathways may operate simultaneously, depending on the microbial species and environmental conditions.

Degradation of the Toluene Moiety: Bacteria are known to degrade toluene through several pathways, often initiated by monooxygenases or dioxygenases that hydroxylate the methyl group or the aromatic ring. nih.govresearchgate.netnih.gov Common initial steps include the oxidation of the methyl group to form benzyl (B1604629) alcohol, benzaldehyde, and finally benzoic acid. Alternatively, dioxygenase enzymes can hydroxylate the aromatic ring to form catechols, which are then subject to ring cleavage. nih.gov

Degradation of the Phenylethyl Moiety: The biodegradation of phenylalkanes has been studied in various microorganisms. nih.gov For the phenylethyl group, degradation is likely to proceed via oxidation of the ethyl side chain. This can lead to the formation of 1-phenylethanol (B42297) and acetophenone, which can be further metabolized. wikipedia.org Another potential pathway is the hydroxylation of the phenyl ring.

Proposed Microbial Degradation Metabolites:

| Initial Reactant | Proposed Pathway | Identified or Proposed Metabolites | Microorganism Type (if known) |

| Toluene | Methyl group oxidation | Benzyl alcohol, Benzaldehyde, Benzoic acid | Bacteria (e.g., Pseudomonas, Thauera) |

| Toluene | Ring hydroxylation | Catechols (e.g., 3-Methylcatechol) | Bacteria (e.g., Pseudomonas) |

| Phenylalkanes | Side-chain oxidation | Phenylalkanoic acids, Diols | Bacteria (e.g., Nocardia, Pseudomonas) |

| Phenylethylamine | Metabolism in humans | N-Methylphenethylamine | Human enzymes |

| Benzene, 1-methyl-3-(2-phenylethyl)- | Inferred side-chain oxidation | 3-(2-Phenylethyl)benzoic acid, (m-Tolyl)acetic acid, Phenylethanol, Acetophenone | Inferred from related compounds |

| Benzene, 1-methyl-3-(2-phenylethyl)- | Inferred ring hydroxylation and cleavage | Methyl-substituted catechols, Phenolic compounds | Inferred from related compounds |

The ultimate fate of the metabolites is mineralization to carbon dioxide and water under aerobic conditions. Under anaerobic conditions, the degradation is generally slower and may lead to the accumulation of intermediate products. researchgate.netnih.gov

Abiotic Degradation Routes in Environmental Matrices (e.g., Hydrolysis, Oxidation)

In addition to photochemical and microbial processes, abiotic degradation can contribute to the transformation of Benzene, 1-methyl-3-(2-phenylethyl)- in the environment.

Hydrolysis: Due to the chemical stability of the aromatic rings and the C-C bonds of the alkyl side chains, hydrolysis is not expected to be a significant degradation pathway for this compound under typical environmental pH and temperature conditions. google.com

Oxidation: Abiotic oxidation, particularly by strong oxidizing agents that may be present in certain contaminated environments or used in remediation technologies, can lead to the degradation of Benzene, 1-methyl-3-(2-phenylethyl)-. The benzylic positions are particularly susceptible to oxidation. For instance, alkylbenzenes can be oxidized to benzoic acids by strong oxidants like potassium permanganate (B83412). libretexts.org In the environment, reactions with naturally occurring oxidants such as manganese oxides could potentially play a role in its transformation over long periods.

Derivatization Strategies and Analogue Synthesis

Functionalization of the Aromatic Core

The aromatic core of "Benzene, 1-methyl-3-(2-phenylethyl)-" possesses two phenyl rings that can be subjected to various functionalization reactions. The primary methods for introducing new functional groups onto these aromatic systems are electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the methyl group and the phenylethyl group on the first ring, and the ethyl-aryl substituent on the second ring—play a crucial role in determining the position of the newly introduced group.

The methyl group (-CH₃) is an ortho-, para-directing activator, meaning it increases the rate of electrophilic substitution and directs incoming electrophiles to the positions ortho (2 and 6) and para (4) to itself. The phenylethyl group (-CH₂CH₂C₆H₅) is also generally considered an ortho-, para-directing group, albeit a weakly activating one. Given their meta-relationship on the first benzene (B151609) ring, their directing effects can lead to a mixture of products.

Common electrophilic substitution reactions that can be applied to functionalize the aromatic core include:

Nitration: The introduction of a nitro group (-NO₂) is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. libretexts.orgchemguide.co.uk This reaction creates nitro-derivatives that can be further transformed, for instance, into amino groups by reduction. The nitration of methylbenzene (toluene) proceeds more readily than that of benzene, usually at a lower temperature to prevent multiple substitutions. libretexts.org For "Benzene, 1-methyl-3-(2-phenylethyl)-", nitration is expected to occur on the more activated tolyl ring, primarily at positions ortho and para to the methyl group.

Halogenation: The introduction of halogen atoms (e.g., -Cl, -Br) can be accomplished through reaction with the elemental halogen in the presence of a Lewis acid catalyst, such as iron(III) chloride or aluminum chloride. libretexts.org These reactions typically occur at room temperature. libretexts.org The position of halogenation would again be directed by the existing alkyl substituents.

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl and acyl groups, respectively. Friedel-Crafts alkylation involves an alkyl halide and a Lewis acid catalyst. uomustansiriyah.edu.iq Acylation, which introduces a ketone functionality, is performed with an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst. wikipedia.org These functionalized products can serve as intermediates for further synthetic elaborations.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on the Tolyl Ring of Benzene, 1-methyl-3-(2-phenylethyl)-

| Reagents | Reaction | Predicted Major Product(s) |

| HNO₃, H₂SO₄ | Nitration | 1-methyl-2-nitro-5-(2-phenylethyl)benzene and 1-methyl-4-nitro-3-(2-phenylethyl)benzene |

| Br₂, FeBr₃ | Bromination | 1-bromo-2-methyl-4-(2-phenylethyl)benzene and 1-bromo-4-methyl-2-(2-phenylethyl)benzene |

| CH₃COCl, AlCl₃ | Acylation | 1-(4-methyl-2-(2-phenylethyl)phenyl)ethan-1-one and 1-(2-methyl-4-(2-phenylethyl)phenyl)ethan-1-one |

The table presents predicted products based on the directing effects of the methyl and phenylethyl groups. Actual product distribution may vary.

Synthesis of Structural Analogs for Comparative Studies

The synthesis of structural analogs of "Benzene, 1-methyl-3-(2-phenylethyl)-" is essential for structure-activity relationship (SAR) studies in various chemical and biological contexts. These analogs can be designed by modifying different parts of the parent molecule, such as altering the substitution pattern on the aromatic rings, changing the nature of the substituents, or modifying the ethyl linker.

One common approach to creating structural analogs is to vary the substituents on the phenyl rings. For instance, analogs with electron-donating or electron-withdrawing groups can be synthesized to probe the electronic requirements for a particular application. The synthesis of such analogs often involves multi-step sequences starting from appropriately substituted precursors.

Another strategy involves modifying the core structure itself. For example, replacing the phenyl groups with other aromatic or heteroaromatic systems can lead to analogs with significantly different properties. The synthesis of β-phenylalanine derivatives, which share a similar structural motif, has been explored for developing compounds with antiproliferative activity. nih.govmdpi.com These synthetic routes often involve the derivatization of a core scaffold to introduce diverse functionalities. nih.govmdpi.com

The synthesis of phenethylamine (B48288) derivatives, a class of compounds to which "Benzene, 1-methyl-3-(2-phenylethyl)-" is related, can be achieved through various methods, including the reduction of ω-nitrostyrenes or the reduction of benzyl (B1604629) cyanides. wikipedia.org These general strategies can be adapted to produce a library of analogs for comparative evaluation.

Table 2: Examples of Potential Structural Analogs and Their Synthetic Rationale

| Analog Structure | Rationale for Synthesis | Potential Synthetic Approach |

| 1-Ethyl-3-(2-phenylethyl)benzene | Investigate the effect of a different alkyl substituent on the tolyl ring. | Friedel-Crafts acylation of benzene with 3-ethylbenzoyl chloride followed by reduction. |

| 1-Methyl-3-(2-(4-chlorophenyl)ethyl)benzene | Evaluate the impact of a halogen substituent on the terminal phenyl ring. | Grignard reaction between 4-chlorobenzylmagnesium chloride and 1-(3-methylphenyl)ethan-1-one, followed by dehydration and hydrogenation. |

| 1-Methyl-3-(3-phenylpropyl)benzene | Study the influence of the linker length between the two aromatic rings. | Wittig reaction between 3-methylbenzylphosphonium bromide and benzaldehyde, followed by hydrogenation of the resulting alkene. |

Utilization as a Building Block in Complex Molecular Architectures (e.g., Polymer Precursors)

The structure of "Benzene, 1-methyl-3-(2-phenylethyl)-", with its two aromatic rings connected by a flexible ethyl linker, makes it a potential candidate as a building block or monomer for the synthesis of more complex molecular architectures, including polymers. The introduction of reactive functional groups onto the aromatic rings through the derivatization strategies discussed previously can transform this compound into a bifunctional or multifunctional monomer.

For instance, the introduction of two polymerizable groups, such as vinyl or acetylene (B1199291) functionalities, at specific positions on the two aromatic rings would allow it to be used in polymerization reactions to create novel polymers. The properties of these resulting polymers would be influenced by the rigid aromatic units and the flexible ethyl linker of the parent monomer. While specific examples of the use of "Benzene, 1-methyl-3-(2-phenylethyl)-" as a polymer precursor are not prominently documented, the general principles of polymer chemistry suggest its potential in this area. The synthesis of polymers from reactive oligomers and telechelic polymers is a well-established field. stackexchange.com

The development of novel building blocks is crucial for the design of new materials with tailored properties. Bicyclic phenyl-ethynyl architectures, for example, have been synthesized using a building block approach, demonstrating the utility of well-defined molecular components in constructing complex macromolecules. libretexts.org Similarly, "Benzene, 1-methyl-3-(2-phenylethyl)-" could serve as a unique building block for creating polymers with specific thermal, mechanical, or optical properties.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Selective Transformations

The selective synthesis of specific isomers of substituted aromatic compounds is a significant challenge in organic chemistry. The Friedel-Crafts alkylation, a fundamental method for forming carbon-carbon bonds to an aromatic ring, often suffers from issues like polyalkylation and lack of regioselectivity. numberanalytics.com To address these limitations, research is actively pursuing the development of advanced catalytic systems.

Traditional catalysts like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are effective but are associated with environmental and handling difficulties. numberanalytics.com Modern approaches are centered on more sustainable and selective alternatives.

Heterogeneous Catalysts: Zeolites and metal-organic frameworks (MOFs) are at the forefront of this research. numberanalytics.com Their well-defined pore structures can impart shape selectivity, favoring the formation of a desired isomer by sterically hindering the formation of others. For instance, in benzene (B151609) methylation, a related transformation, zeolite-based catalysts have demonstrated the ability to selectively produce high-value products like toluene (B28343) and p-xylene. researchgate.net The acidity and topology of the zeolite are critical factors that can be tuned to control product distribution. researchgate.net

Ionic Liquids: Ionic liquids (ILs) are also emerging as promising catalysts and reaction media for Friedel-Crafts alkylations. numberanalytics.com Their tunable acidity, high thermal stability, and potential for recyclability make them attractive "green" alternatives to conventional catalysts and solvents. numberanalytics.com Research has shown that imidazolium-based ionic liquids can effectively catalyze the alkylation of benzene, achieving high yields and selectivity. numberanalytics.com

Bifunctional Catalysts: Recent studies have explored bifunctional catalyst systems for the one-step synthesis of alkylated benzenes from benzene and carbon dioxide. One such system couples CO₂ hydrogenation to olefins over an "Oxide-Zeolite" (OX-ZEO) catalyst with the subsequent alkylation of benzene over ZSM-5. mdpi.com This approach achieved high selectivity for ethylbenzene (B125841) and propylbenzene, demonstrating a novel pathway for creating value-added chemicals from CO₂. mdpi.com

| Catalyst Type | Examples | Key Advantages | Research Focus | Reference |

|---|---|---|---|---|

| Traditional Lewis Acids | AlCl₃, FeCl₃ | High reactivity | Improving recovery and reducing environmental impact | numberanalytics.com |

| Heterogeneous Catalysts | Zeolites (e.g., HZSM-5, H-MOR), MOFs | Shape selectivity, reusability, reduced waste | Tuning pore size and acidity for specific isomer synthesis | numberanalytics.comresearchgate.net |

| Ionic Liquids | Imidazolium-based ILs | Tunable acidity, high thermal stability, "green" solvent potential | Optimizing catalytic activity and recyclability | numberanalytics.com |

| Bifunctional Catalysts | Oxide-Zeolite (OX-ZEO) systems | Enables multi-step reactions in a single pot, utilization of CO₂ | Enhancing catalyst stability and product selectivity | mdpi.com |

Integration of Machine Learning in Predictive Organic Chemistry

Predicting the outcomes of chemical reactions is a central goal of organic chemistry, and machine learning (ML) is rapidly becoming an indispensable tool in this endeavor. nih.govrsc.org For complex transformations like the synthesis of specific isomers of diarylalkanes, ML models can analyze vast datasets of known reactions to predict the products of new, unseen reactions. nih.govstanford.edu

The general approach involves representing molecules as "fingerprints" or graphs, which can be fed into a neural network. nih.govstanford.edu The network is trained on a large dataset of reactions to learn the underlying chemical rules and patterns. researchgate.net Given a set of reactants and reagents, the trained model can then predict the most probable product or rank a list of potential products. researchgate.net

One of the major challenges is that algorithms based on encoded expert rules struggle to predict the outcomes of novel reactions. nih.gov Machine learning models, however, can learn from examples and generalize this knowledge to new chemical space. nih.govnips.cc

| Model/Approach | Description | Key Feature | Reference |

|---|---|---|---|

| Neural Networks with Fingerprints | Uses molecular fingerprints as input to a neural network to classify reaction types and predict products. | Ability to "learn" from examples of chemical transformations. | nih.gov |

| Graph-Based Models | Represents molecules as graphs and uses vector embeddings for each atom to predict bond formation. | Focuses on identifying the reactive sites ("active atoms") in molecules. | stanford.edu |

| Template-Based with Neural Networks | Combines traditional reaction templates with the pattern recognition capabilities of neural networks to rank potential products. | Achieves higher accuracy by combining rule-based and data-driven approaches. | researchgate.net |

The development of these predictive models has the potential to significantly accelerate the discovery and optimization of synthetic routes to compounds like Benzene, 1-methyl-3-(2-phenylethyl)-, by reducing the need for extensive trial-and-error experimentation. rsc.org

Advanced Analytical Techniques for In-situ Reaction Monitoring

A thorough understanding of reaction kinetics and mechanisms is crucial for optimizing the synthesis of target molecules and minimizing the formation of byproducts. mt.com Advanced analytical techniques that allow for in-situ (in the reaction mixture) monitoring are providing unprecedented insights into chemical transformations. numberanalytics.commt.com

Spectroscopic Methods: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for tracking the concentration of reactants, intermediates, and products in real-time. mt.com This allows chemists to gain a detailed understanding of reaction kinetics. mt.com For example, ReactIR, a type of in-situ FTIR, has been used to study the kinetics of Friedel-Crafts reactions. mt.com Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for monitoring reaction progress and identifying transient intermediates. uvic.ca